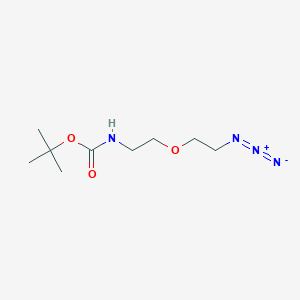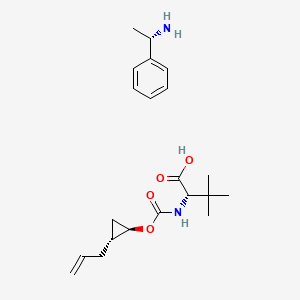
4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one
Overview
Description
4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one, also known as HAMNO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes or the modulation of protein function. In cancer cells, 4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one has been shown to induce apoptosis or programmed cell death by activating the caspase pathway. In viral infections, 4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one has been shown to inhibit viral replication by interfering with viral RNA synthesis. In neurological disorders, 4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one has been shown to modulate the activity of neurotransmitter receptors, which may lead to improved cognitive function.
Biochemical and Physiological Effects
4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, 4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In viral infections, 4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one has been shown to inhibit viral replication, reduce viral load, and improve immune function. In neurological disorders, 4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. 4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one can be synthesized in large quantities using simple and inexpensive reagents, making it an attractive candidate for high-throughput screening assays. 4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one is also stable under normal laboratory conditions and has low toxicity, which allows for safe handling and storage. However, 4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one also has some limitations, including its limited solubility in water and some organic solvents, which can make it difficult to use in certain assays. 4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one also has limited selectivity for certain targets, which can lead to off-target effects and false positives in screening assays.
Future Directions
There are many future directions for research on 4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one, including the development of more selective and potent analogs for specific targets, the elucidation of its mechanism of action, and the exploration of its potential applications in other fields such as materials science and environmental remediation. Some specific areas of interest include the development of 4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one analogs for the treatment of drug-resistant cancers, the identification of new targets for 4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one in viral infections, and the use of 4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one in the fabrication of organic electronic devices. Overall, 4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one has great potential for future research and development, and its unique chemical structure and properties make it a valuable tool for scientific investigation.
Scientific Research Applications
4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one has been investigated as a potential drug candidate for the treatment of cancer, viral infections, and neurological disorders. In biochemistry, 4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one has been used as a probe to study protein-ligand interactions and enzyme kinetics. In materials science, 4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one has been studied for its potential applications in organic electronics and photovoltaics.
properties
IUPAC Name |
4-(hydroxyamino)-5-methyl-1-(oxolan-2-yl)pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-6-5-12(7-3-2-4-15-7)9(13)10-8(6)11-14/h5,7,14H,2-4H2,1H3,(H,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAGABOREVTWML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1NO)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296406 | |
| Record name | 4-(hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one | |
CAS RN |
18002-34-1 | |
| Record name | NSC109137 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5H-imidazo[4,5-c]pyridazin-4-amine](/img/structure/B3348529.png)











